2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
The compound “2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride” is characterized by a five-membered pyrrolidine ring . The molecular weight of a similar compound, Pyrrolidine-3-carboxylic acid hydrochloride, is 151.59 .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of B2pin2 and KOtBu, which enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .Scientific Research Applications
- Pyrrolidine-2,5-dione derivatives have been explored for their inhibitory activity against carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various diseases, including glaucoma, epilepsy, and cancer . EN300-7443142 may exhibit CA inhibition, making it relevant for drug development in these areas.
- Researchers have synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant activity in animal models. These compounds could potentially be useful in managing epilepsy and related conditions .
- Indole derivatives containing pyrrolidine moieties have been investigated for their anti-HIV potential. EN300-7443142, with its unique structure, might exhibit antiviral effects against HIV-1 and HIV-2 strains .
Carbonic Anhydrase Inhibition
Anticonvulsant Properties
Anti-HIV Activity
Future Directions
Pyrrolidine-based compounds, including “2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride”, have potential for future research and development in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this saturated scaffold .
properties
IUPAC Name |
2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2,3)6-7-11(9(13)14)5-4-8-12-11;/h12H,4-8H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCFIOXXQAQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
CAS RN |
2375262-44-3 |
Source
|
Record name | 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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